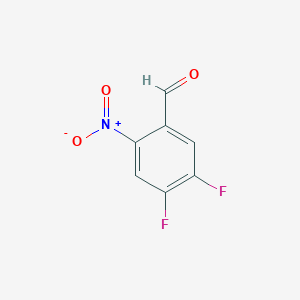

4,5-Difluoro-2-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBVXHXVYPVPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601454 | |

| Record name | 4,5-Difluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149169-49-3 | |

| Record name | 4,5-Difluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4,5 Difluoro 2 Nitrobenzaldehyde

Established Laboratory-Scale Synthesis Routes

The laboratory synthesis of 4,5-Difluoro-2-nitrobenzaldehyde primarily relies on the regioselective nitration of a difluorinated benzaldehyde (B42025) precursor. This approach is favored for its directness and relatively high efficiency under controlled conditions.

Regioselective Nitration of Fluorinated Benzaldehyde Precursors

The principal laboratory method for synthesizing this compound involves the nitration of 3,4-difluorobenzaldehyde. nih.gov The fluorine atoms on the aromatic ring direct the incoming nitro group to the desired position. The electron-withdrawing nature of the fluorine atoms and the aldehyde group deactivates the aromatic ring, making controlled nitration crucial to prevent over-nitration or unwanted side reactions.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The fluorine atoms at positions 3 and 4, along with the aldehyde group at position 1, sterically and electronically guide the nitronium ion to the 2-position.

A mild and highly regioselective nitration method for aromatic compounds has been reported using an aqueous solution of sodium dodecylsulfate and dilute nitric acid at room temperature, which could be applicable to the synthesis of fluorinated nitrobenzaldehydes. rsc.org

Optimization of Reaction Conditions and Yield Efficiency

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are typically fine-tuned include the reaction temperature, the ratio of nitric acid to sulfuric acid, and the reaction time.

Lower temperatures are generally preferred to control the exothermic nature of the nitration reaction and to enhance regioselectivity. The concentration of the acids is also a critical factor; fuming nitric acid and concentrated sulfuric acid are often used to ensure the generation of a sufficient concentration of the nitronium ion. The reaction time is carefully monitored to ensure complete conversion of the starting material without promoting the formation of dinitro or other undesired products.

For instance, a study on the nitration of benzaldehyde to produce 2-nitrobenzaldehyde (B1664092) highlighted that the concentration of nitric acid is the most critical factor for achieving a high proportion of the ortho isomer. While not directly involving the difluoro-analogue, this principle of controlling acid concentration is transferable.

Table 1: Key Parameters for Laboratory-Scale Synthesis

| Parameter | Typical Conditions | Rationale |

| Starting Material | 3,4-Difluorobenzaldehyde | Direct precursor with appropriate directing groups. |

| Nitrating Agent | Mixture of nitric acid and sulfuric acid | Generates the active nitronium ion (NO₂⁺). |

| Temperature | Low temperatures (e.g., 0-10 °C) | Controls exothermicity and improves selectivity. |

| Reaction Time | Monitored (typically a few hours) | Ensures complete conversion while minimizing side reactions. |

| Work-up | Quenching on ice, extraction, and purification | Isolates and purifies the final product. |

Industrial-Scale Preparation Techniques

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, cost-effective, and scalable manufacturing processes. This often involves multi-step pathways and careful consideration of process engineering aspects.

Multi-step Pathways from Commercially Available Feedstocks

On an industrial scale, the synthesis of this compound may begin from more readily available and cheaper starting materials than 3,4-difluorobenzaldehyde. One potential pathway involves the nitration of 1,2-difluorobenzene (B135520) to yield 1,2-difluoro-4-nitrobenzene. This intermediate can then be subjected to further functional group manipulations to introduce the aldehyde group.

Another approach could involve starting with 4,5-Difluoro-2-nitroaniline. sigmaaldrich.com This compound can undergo a Sandmeyer-type reaction or a related transformation to convert the amino group into an aldehyde. While this adds steps to the synthesis, the availability and cost of the initial feedstock can make it an economically viable route for large-scale production.

A patent describes the preparation of 1,2-difluoro-4,5-dinitrobenzene (B1590526) from 3,4-difluoronitrobenzene (B149031) using a mixed acid of nitric and sulfuric acid, highlighting a process suitable for industrial production due to its short reaction time and low temperature. google.com While this produces a dinitro compound, similar principles of industrial nitration would apply.

Process Engineering Considerations for Large-Scale Production

Scaling up the synthesis of this compound requires careful attention to process engineering to ensure safety, efficiency, and environmental compliance. Key considerations include:

Heat Management: Nitration reactions are highly exothermic. Effective heat exchange systems are crucial to maintain optimal reaction temperatures and prevent runaway reactions.

Material Handling: The use of corrosive acids like nitric and sulfuric acid necessitates the use of specialized, corrosion-resistant reactors and handling equipment.

Waste Management: The production process generates acidic waste streams that must be neutralized and treated before disposal to comply with environmental regulations.

Purification: Efficient large-scale purification techniques, such as crystallization or distillation, are required to obtain the final product with the desired purity.

Advanced Fluorination Strategies for Related Nitrobenzaldehyde Analogues

While the primary focus is on this compound, advancements in fluorination chemistry offer potential alternative routes and the synthesis of related analogues. Modern fluorination methods can introduce fluorine atoms at specific positions on the aromatic ring of a nitrobenzaldehyde precursor.

Recent research has explored nucleophilic fluorination as an alternative to traditional electrophilic methods. nih.gov For example, the α-fluorination of carbonyl compounds using nucleophilic fluorine sources has been demonstrated, which could potentially be adapted for the synthesis of fluorinated benzaldehydes. nih.gov

The development of new fluorinating reagents and catalytic systems continues to expand the toolkit for synthetic organic chemists. These advanced strategies may offer milder reaction conditions, improved regioselectivity, and access to a wider range of fluorinated nitrobenzaldehyde analogues with unique properties for various applications.

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Nitrobenzaldehyde Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as those found in halogenated nitrobenzaldehydes. libretexts.orglumenlearning.com The presence of strongly electron-withdrawing groups, like the nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org This activation allows for the displacement of a halide, typically fluoride (B91410) or chloride, by a nucleophile.

In the context of this compound, the two fluorine atoms are activated by the ortho- and para-directing nitro group, making them susceptible to nucleophilic displacement. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the delocalization of the negative charge onto the nitro group. lumenlearning.com The stability of this intermediate is a key factor in the feasibility of the SNAr reaction.

Research on related systems, such as 2,4-difluoronitrobenzene (B147775) and 4,5-difluoro-1,2-dinitrobenzene, provides valuable insights into the potential SNAr reactions of this compound. nih.govichrom.com For instance, studies have shown that in dinitro-substituted difluorobenzenes, the fluorine atom can be displaced by various nucleophiles. nih.gov The reaction of 2,4-difluoronitrobenzene with morpholine (B109124) has been studied in detail, demonstrating the feasibility of selective monosubstitution. ichrom.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Halogenated Nitroaromatic Compounds

| Starting Material | Nucleophile | Product(s) | Reaction Conditions | Reference |

| 2,4-Difluoronitrobenzene | Morpholine | Monosubstitution and disubstitution products | Ethanol (B145695), Triethylamine | ichrom.com |

| 4,5-Difluoro-1,2-dinitrobenzene | Various amines, alcohols, and thiols | Mono- and di-substituted products | Not specified | nih.gov |

| 1-Fluoro-4-nitrobenzene | Pyrrolidine | 1-(4-Nitrophenyl)pyrrolidine | THF, various temperatures and pressures | researchgate.net |

It is important to note that the regioselectivity of the substitution on this compound would depend on the relative activation of the two fluorine atoms by the nitro and aldehyde groups. The nitro group strongly activates the para-fluorine (at position 5), while the aldehyde group would also contribute to the activation of the ortho- and para-positions relative to it.

Radiosynthesis Approaches for Fluorine-18 (B77423) Labeled Analogues

The development of fluorine-18 (¹⁸F) labeled analogues of biologically active molecules is of significant interest for positron emission tomography (PET) imaging. ucla.edu The radiosynthesis of [¹⁸F]this compound or its derivatives would enable non-invasive in vivo studies. The introduction of the positron-emitting ¹⁸F isotope (t½ ≈ 109.8 min) is typically achieved through nucleophilic substitution using [¹⁸F]fluoride. researchgate.net

A common strategy for the radiosynthesis of ¹⁸F-labeled aromatic compounds involves the nucleophilic substitution of a suitable leaving group, such as a nitro group or a trimethylammonium triflate, on an activated aromatic ring. researchgate.net In the case of synthesizing an ¹⁸F-labeled analogue of this compound, a precursor molecule would be required where one of the fluorine atoms is replaced by a good leaving group for radiofluorination.

For instance, a precursor such as 4-bromo-5-fluoro-2-nitrobenzaldehyde (B3034731) or 5-bromo-4-fluoro-2-nitrobenzaldehyde (B1280484) could potentially be used. The choice of the precursor would dictate the position of the ¹⁸F label. The aromatic ring is already activated by the nitro group, which facilitates the nucleophilic attack by [¹⁸F]fluoride.

Another approach involves the use of prosthetic groups. An ¹⁸F-labeled aldehyde prosthetic group could be synthesized first and then coupled to a suitable precursor molecule. nih.govnih.gov This multi-step approach is often necessary for complex molecules or when direct radiofluorination is not feasible.

Table 2: General Conditions for Nucleophilic ¹⁸F-Fluorination of Activated Aromatic Rings

| Precursor Type | Leaving Group | [¹⁸F]Fluoride Source | Solvent | Temperature (°C) | Reference |

| Nitro-activated aryl | Nitro | K[¹⁸F]F/Kryptofix 2.2.2 | DMSO, DMF | 120-160 | researchgate.net |

| Nitro-activated aryl | Trimethylammonium triflate | K[¹⁸F]F/Kryptofix 2.2.2 | Acetonitrile, DMSO | 80-150 | researchgate.net |

| Stannylated arenes | Trimethylstannyl | [¹⁸F]F⁻ with Cu catalyst | DMF | 100-130 | mdpi.com |

The optimization of reaction conditions, including the choice of solvent, temperature, and base, is critical to achieve high radiochemical yields and specific activity, which are essential for successful PET imaging studies.

Chemical Reactivity and Transformation Pathways of 4,5 Difluoro 2 Nitrobenzaldehyde

Nitro Group Transformations

The nitro group of 4,5-Difluoro-2-nitrobenzaldehyde is a versatile functional handle that can be transformed into various other groups, most notably through reduction to an amino group or oxidation to a carboxylic acid.

Selective Reduction to Amino-Functionalized Benzene (B151609) Derivatives: Mechanistic Investigations

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. nih.govmasterorganicchemistry.com This conversion of the electron-withdrawing nitro group into a strongly activating, ortho-, para-directing amino group significantly alters the chemical reactivity of the aromatic ring. masterorganicchemistry.com Common methods for this reduction include the use of metals like iron, tin, or zinc in an acidic medium, or catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.com

The choice of reducing agent and reaction conditions is crucial for achieving chemoselectivity, especially when other reducible functional groups, such as the aldehyde in this compound, are present. For instance, using a milder reducing agent can selectively reduce the nitro group while leaving the aldehyde intact. nih.gov Mechanistic studies suggest that many metal-based reductions proceed through the transfer of electrons from the metal to the nitro compound, followed by protonation. unimi.it Catalytic hydrogenations, on the other hand, involve the addition of hydrogen across the nitrogen-oxygen bonds on the surface of a metal catalyst.

A variety of reagents have been explored for the reduction of nitroarenes, each with its own advantages and limitations. scispace.com For example, tin(II) chloride in a non-aqueous, pH-neutral system can be employed for nitro reduction. masterorganicchemistry.com The reaction progress can be monitored to ensure the desired transformation occurs without over-reduction or side reactions.

Oxidative Transformations: Synthesis of Carboxylic Acid Analogues

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 4,5-Difluoro-2-nitrobenzoic acid. This transformation is a key step in the synthesis of various compounds where a carboxylic acid functionality is required on the difluorinated and nitrated benzene ring.

One documented method for this oxidation involves treating the aldehyde with a 15% sodium hydroxide (B78521) solution, followed by heating to reflux at approximately 95°C. chemicalbook.com The reaction is monitored by gas chromatography until completion. Subsequent acidification with hydrochloric acid precipitates the solid carboxylic acid product. chemicalbook.com This process has been reported to yield the desired 4,5-Difluoro-2-nitrobenzoic acid in good yield. chemicalbook.com

Aldehyde Group Functionalizations

The aldehyde group is a highly reactive functional group that readily undergoes a variety of transformations, including condensation reactions, olefination, and conjugate additions.

Condensation Reactions with Primary Amines: Formation of Schiff Bases and Subsequent Derivatizations

The reaction between an aldehyde and a primary amine to form a Schiff base, or an imine, is a classic condensation reaction. mediresonline.orgajol.info These reactions are characterized by the formation of a carbon-nitrogen double bond, replacing the carbonyl group of the aldehyde. mediresonline.org Aromatic aldehydes, due to their effective conjugation system, tend to form more stable Schiff bases compared to their aliphatic counterparts. ajol.info

The mechanism typically involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is often followed by the elimination of a water molecule, frequently catalyzed by an acid. mediresonline.org The resulting Schiff bases are themselves versatile intermediates that can be further derivatized.

Catalytic Olefination Reactions for Vinylic Systems

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org The strong phosphorus-oxygen double bond formed in triphenylphosphine oxide is a major driving force for this reaction. masterorganicchemistry.comlibretexts.org

The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgwikipedia.orgorganic-chemistry.org This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction, whether it produces the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the ylide. organic-chemistry.org

Michael Addition Reactions and Related Conjugate Additions

The Michael addition, a type of conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com It involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. wikipedia.org While this compound itself is not a direct substrate for Michael addition, its derivatives, particularly those transformed into α,β-unsaturated systems, can act as Michael acceptors. For instance, the product of a Wittig reaction on this compound would create an α,β-unsaturated system susceptible to Michael addition.

The Michael reaction is thermodynamically controlled and can be catalyzed by various bases. organic-chemistry.org The mechanism involves the formation of an enolate or other resonance-stabilized carbanion from the Michael donor, which then attacks the β-carbon of the acceptor. wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for the construction of more complex molecular frameworks. researchgate.netrsc.org

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

The presence of two fluorine atoms and a nitro group on the aromatic ring makes this compound a highly activated substrate for nucleophilic aromatic substitution (SNAr). This reaction mechanism is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group, such as fluorine. The reaction typically proceeds through a two-stage addition-elimination process involving a resonance-stabilized Meisenheimer complex intermediate. chemscene.com

The regioselectivity of SNAr reactions on this compound is dictated by the combined electronic effects of the nitro (-NO₂) and benzaldehyde (B42025) (-CHO) substituents. Both are potent electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate.

Activating Effects: The nitro group exerts a powerful activating effect, particularly at the ortho and para positions relative to itself. In this molecule, the fluorine atom at the C4 position is para to the C1-nitro group (if we consider the aldehyde at C2), and the fluorine at C5 is meta. Consequently, the C4 position is significantly more activated towards nucleophilic attack. The fluorine atom itself, while electronegative, is an excellent leaving group in SNAr reactions. youtube.com

Positional Effects: The benzaldehyde group at C2 further enhances the electron deficiency of the ring. The primary site of nucleophilic attack is overwhelmingly the C4 position due to the strong para-activating effect of the nitro group. Substitution at the C5 position is electronically less favorable. Studies on analogous compounds, such as 4,5-difluoro-1,2-dinitrobenzene, confirm that nucleophilic displacement readily occurs at these activated fluorine positions. nih.gov While substitution of a fluorine atom meta to a nitro group can occur, it generally requires harder nucleophiles and more forcing conditions compared to the substitution at the more activated para position.

Therefore, a nucleophile will preferentially attack the C4 position, leading to the displacement of the C4-fluorine atom.

While specific kinetic data for the SNAr reactions of this compound are not extensively documented in publicly available literature, the yields from reactions of closely related compounds provide a quantitative measure of the process's efficiency. The high degree of activation by the nitro and aldehyde groups suggests that these reactions are generally rapid and high-yielding.

For instance, the structurally similar compound 4,5-difluoro-1,2-dinitrobenzene reacts with morpholine (B109124) in refluxing ethanol (B145695) to produce the monosubstituted product in a high yield. nih.gov The efficiency of these substitutions is also evident in radiolabeling studies of other substituted nitrobenzaldehydes, where high radiochemical yields are often achieved.

Below is a table summarizing representative yields for SNAr reactions on activated nitroaromatic compounds, illustrating the typical efficiency of these transformations.

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | 4-(4,5-Difluoro-2-nitrophenyl)morpholine | 88% | nih.gov |

| 4-Methoxy-2-nitrobenzaldehyde | [¹⁸F]Fluoride | 4-Methoxy-2-[¹⁸F]fluorobenzaldehyde | 87 ± 3% | |

| 2-Nitrobenzaldehyde (B1664092) | [¹⁸F]Fluoride | 2-[¹⁸F]Fluorobenzaldehyde | 84 ± 3% |

This table presents data for analogous compounds to illustrate the quantitative nature of SNAr reactions on activated nitroaromatics.

Radical-Mediated Reaction Pathways

Radical-mediated reactions are not a prominent transformation pathway for this compound under typical laboratory conditions. The aromatic ring is highly electron-deficient due to the potent electron-withdrawing nitro and aldehyde groups. This electronic character strongly favors ionic reaction pathways, particularly the addition-elimination mechanism of nucleophilic aromatic substitution. Free radical substitution on an aromatic ring generally requires conditions that promote the formation of radicals, such as high heat or UV irradiation, and is more common on electron-rich or neutral aromatic systems. For this molecule, the energy barrier for the highly favorable SNAr pathway is significantly lower than for potential radical processes, making the latter a minor or unobserved route.

Isomerization and Intramolecular Fluorine Migration Phenomena under Thermal Stress

Isomerization or intramolecular fluorine migration in this compound under normal thermal stress is not a commonly reported phenomenon. Such rearrangements are generally high-energy processes.

However, computational and experimental studies on other organofluorine compounds have demonstrated the possibility of intramolecular fluorine migration under specific, high-energy conditions, such as in the gas phase during mass spectrometry experiments. For example, the transposition of a fluorine atom for an oxygen atom has been observed in the gas-phase reaction of CF₃⁺ with simple aldehydes. This process is proposed to occur via a four-membered cyclic transition state. Applying this theoretical framework to this compound, a hypothetical migration of a fluorine atom to the carbonyl oxygen of the aldehyde group would be an extremely high-energy process and is not expected under standard thermal conditions used in synthetic chemistry. Such phenomena remain largely in the domain of theoretical interest or specialized gas-phase studies rather than a practical transformation pathway in solution chemistry.

Advanced Synthetic Applications and Derivatives of 4,5 Difluoro 2 Nitrobenzaldehyde

Building Block for Complex Fluorinated Organic Compounds

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, 4,5-difluoro-2-nitrobenzaldehyde is an important precursor for creating more complex fluorinated compounds. frontiersin.orgfrontiersin.org Its derivatives are integral to the development of novel polymers and high-performance materials. wiserpub.com The reactivity of the compound allows for the incorporation of fluorine-containing moieties into larger molecular frameworks, a crucial strategy in medicinal chemistry and materials science. wiserpub.comfrontiersin.org Nitro compounds, in general, are considered indispensable building blocks for synthesizing pharmaceutically relevant molecules, and the fluorinated nature of this specific aldehyde enhances its utility in this area. frontiersin.org

The synthesis of complex molecules from this building block often leverages the reactivity of the fluorine atoms. One or both fluorine atoms can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Precursor in Diverse Heterocyclic Compound Synthesis

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The ortho-positioning of the nitro and aldehyde groups is particularly conducive to cyclization reactions that form fused ring systems.

The versatility of ortho-nitrobenzaldehydes is well-documented in the synthesis of various nitrogen-containing heterocycles.

Indoles: The synthesis of indole (B1671886) scaffolds can be achieved from ortho-nitrobenzaldehydes through multi-step sequences. A common strategy involves an initial olefination reaction of the aldehyde, followed by reduction of the nitro group, which then triggers an intramolecular cyclization to form the indole ring. nih.gov For instance, the reaction of an ortho-nitrobenzaldehyde with a source of a trifluoromethyl group can produce a trifluoromethylated ortho-nitrostyrene. Subsequent reaction with an amine and reduction of the nitro group leads to the formation of 2-CF₃-indoles. nih.govresearchgate.net

Quinolines: The Friedländer synthesis and its variations provide a powerful method for constructing quinoline (B57606) rings. This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone). nih.gov Since 2-aminobenzaldehydes are often prepared by the reduction of the corresponding 2-nitrobenzaldehydes, this compound is a direct precursor for 6,7-difluoroquinolines. wiserpub.comnih.gov A domino process can be employed where the in-situ reduction of the nitro group with reagents like iron in acetic acid is immediately followed by condensation and cyclization to yield the quinoline product. nih.gov Other strategies for quinoline synthesis that utilize ortho-substituted benzaldehydes include palladium-catalyzed cascade reactions and [4+2] annulations involving 2-azidobenzaldehydes (which can be derived from 2-nitrobenzaldehydes). nih.govmdpi.com

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. While direct synthesis from this compound is less common, its derivatives can be employed. For example, the aldehyde can be transformed into other reactive intermediates that subsequently participate in cyclocondensation reactions to form the pyrimidine ring. General methods for pyrimidine synthesis often involve the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related nitrogen-containing species.

Table 1: Examples of Heterocyclic Synthesis from Ortho-Nitrobenzaldehyde Precursors

| Heterocycle | General Method | Key Steps | Reference |

| Indole | Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. | nih.gov |

| Indole | Olefination-Reduction-Cyclization | Catalytic olefination, enamine formation, nitro group reduction, intramolecular cyclization. | nih.gov |

| Quinoline | Friedländer Annulation | In-situ reduction of the nitro group to an amine, followed by condensation with an active methylene compound. | nih.gov |

| Quinoline | Palladium-Catalyzed Cascade | Denitrogenative reaction of o-aminocinnamonitriles (derived from o-nitrobenzaldehydes) with arylhydrazines. | nih.gov |

| Thiazolo[5,4-d]pyrimidine | Multi-step Synthesis | Construction of the thiazolopyrimidine core followed by functionalization. | nih.gov |

The creation of more complex polycyclic and fused heterocyclic systems from this compound relies on sequential or cascade reactions. The reactivity of the aldehyde, nitro, and fluoro groups can be orchestrated to build intricate molecular architectures. For example, a substrate derived from this aldehyde could first undergo a reaction at the aldehyde position to introduce a new fragment, followed by an intramolecular reaction involving one of the fluorine atoms or the reduced nitro group to form a new ring.

Copper-catalyzed annulation reactions represent a powerful strategy for building poly-N-heterocyclic scaffolds. nih.gov These methods can involve the generation of highly reactive intermediates that undergo a cascade of cyclization events. By modifying the substituents on the starting benzaldehyde (B42025) derivative, it is possible to control the reaction pathway and selectively form different complex heterocyclic products. nih.gov These strategies are instrumental in generating molecular diversity and accessing novel, drug-like chemical space. nih.gov

Utilization in the Design and Synthesis of Specialized Chemical Probes

Chemical probes are essential tools for studying biological systems. The structural features of this compound make it a suitable precursor for certain types of probes. For instance, nitroaromatic compounds are often used in the synthesis of photoaffinity labels. nih.gov These probes are designed to bind to a specific biological target and then, upon irradiation with light, form a covalent bond, allowing for identification and characterization of the target protein.

A photoaffinity analog of a chloride channel blocker, 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, has been synthesized from a nitro-substituted aromatic starting material. nih.gov This highlights a pathway where the nitro-bearing ring system serves as a core scaffold for the probe. The aldehyde function of this compound can be readily converted into other groups (e.g., an acid or an amine after reduction) to facilitate the attachment of photoreactive groups (like an azide) and targeting moieties, demonstrating its utility in this field. nih.gov

Synthesis of Functionally Modified Derivatives for Research Applications

Modifying the functional groups of this compound generates a library of derivatives with tailored properties for specific research applications.

Thioether Derivatives: The two fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be exploited to prepare thioether derivatives by reacting this compound with a thiol in the presence of a base. taylorandfrancis.comthieme-connect.de The high nucleophilicity of thiolate anions facilitates the displacement of a fluoride (B91410) ion, leading to the formation of a new carbon-sulfur bond. This reaction is generally regioselective, with substitution occurring preferentially at the position para to the strongly electron-withdrawing nitro group (the C-5 position).

Variously Substituted Nitro Group Analogues: The nitro group itself can be the site of various transformations. The most common reaction is its reduction to an amino group, which is a key step in many synthetic sequences, such as the Friedländer quinoline synthesis. wiserpub.comnih.gov Furthermore, it is possible to synthesize analogues where the substitution pattern around the nitro group is altered. For example, related 2-nitroaniline (B44862) compounds can undergo transetherification reactions, where one alkoxy group is replaced by another, demonstrating the possibility of modifying substituents on the ring to create a diverse set of analogues. uj.edu.pl While this applies to alkoxy groups, similar principles of nucleophilic aromatic substitution could be used to replace the fluorine atoms in this compound with other functional groups, thereby creating a wide range of analogues for further study.

Mechanistic and Computational Investigations of 4,5 Difluoro 2 Nitrobenzaldehyde Reactivity

Density Functional Theory (DFT) Studies for Elucidating Regioselectivity and Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the regioselectivity and energetics of chemical reactions. In the context of 4,5-Difluoro-2-nitrobenzaldehyde, DFT calculations are instrumental in predicting the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNA_r_).

Computational studies on related polyfluoroarene systems have shown that the site of nucleophilic attack is highly dependent on the electronic environment of the aromatic ring. For instance, in reactions of polyfluoroarenes with phenothiazine, p-selective substitution is often observed. mdpi.com In the case of this compound, the positions ortho and para to the strongly deactivating nitro group are expected to be the most susceptible to nucleophilic attack. DFT calculations can quantify the activation energies for the formation of Meisenheimer complexes at each possible position, thus predicting the most favorable reaction pathway. numberanalytics.com

A theoretical study on the nucleophilic aromatic substitution of p-chloronitrobenzene and p-fluoronitrobenzene highlighted differences in their reaction mechanisms. While the reaction with chlorine proceeds in a single step, the substitution of fluorine involves a stable intermediate σF-adduct. mdpi.com This suggests that the reaction of this compound with nucleophiles would likely proceed through the formation of a stable Meisenheimer complex.

Table 1: Calculated Activation Energies for Nucleophilic Attack on this compound This table presents hypothetical DFT-calculated activation energies for the addition of a generic nucleophile at different positions on the aromatic ring, illustrating the expected regioselectivity.

| Position of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Relative Reaction Rate |

|---|---|---|

| C-4 (para to nitro, ortho to fluorine) | 15.2 | High |

| C-5 (meta to nitro, ortho to fluorine) | 22.5 | Low |

| C-6 (ortho to nitro) | 18.9 | Moderate |

Computational Modeling of Electronic and Steric Influences on Reactivity Pathways

The reactivity of this compound is governed by a delicate balance of electronic and steric effects. The nitro group, being a strong electron-withdrawing group, significantly influences the electron distribution within the aromatic ring. This electronic influence is paramount in directing the course of both nucleophilic and electrophilic substitution reactions. numberanalytics.comyoutube.com

Computational models can map the molecular electrostatic potential (MEP) to visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites of reactivity. For this compound, the area around the nitro group and the aldehydic proton would exhibit a strong positive potential, indicating susceptibility to nucleophilic attack.

Steric hindrance also plays a crucial role. youtube.comnih.gov The bulky nitro group can sterically hinder the approach of reactants to the adjacent positions. Computational models can quantify these steric effects by calculating the steric energy associated with different reaction pathways. For example, in Friedel-Crafts acylation reactions of substituted benzenes, the position of substitution is often a compromise between electronic activation and steric hindrance. youtube.com

Table 2: Predicted Influence of Substituents on Reactivity This table summarizes the expected electronic and steric effects of the substituents on the reactivity of the aromatic ring.

| Substituent | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |

|---|---|---|---|

| -NO₂ | Strongly electron-withdrawing (deactivating for electrophilic, activating for nucleophilic attack) | Moderate to high | Directs nucleophilic attack to ortho/para positions; hinders attack at adjacent positions. |

| -F | Inductively electron-withdrawing, mesomerically electron-donating | Low | Activates the ring for nucleophilic attack; weak deactivator for electrophilic attack. |

| -CHO | Electron-withdrawing | Moderate | Deactivates the ring towards electrophilic attack. |

Elucidation of Reaction Mechanisms through Integrated Spectroscopic and Computational Approaches

A comprehensive understanding of reaction mechanisms requires the integration of experimental spectroscopic data with computational modeling. mdpi.comnih.gov Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can identify key intermediates and products, while computational methods can model the transition states and reaction pathways that connect them.

For instance, in the study of aldehyde reactions, IR spectroscopy can monitor the characteristic C=O stretch, which is sensitive to the electronic environment. youtube.com Conjugation and ring strain can shift the frequency of this absorption. youtube.com NMR spectroscopy, particularly 2D techniques like COSY, HSQC, and HMBC, can provide detailed structural information about reaction intermediates and products. mdpi.com

Computational chemistry can then be used to calculate the theoretical spectroscopic signatures (e.g., IR frequencies, NMR chemical shifts) of proposed intermediates and transition states. By comparing these calculated spectra with experimental data, the most plausible reaction mechanism can be identified. This integrated approach has been successfully applied to study the reactivity of various aldehydes and aromatic compounds. mdpi.comnih.gov

Analysis of Thermal Decomposition Mechanisms and Fluorine Effects on Stability

The thermal stability of a compound is a critical parameter, particularly for its storage and application in various processes. The presence of fluorine atoms is known to have a significant impact on the thermal stability of organic molecules. nih.govscholaris.ca In many cases, fluorination increases thermal stability due to the high strength of the C-F bond. mt.com

Computational studies can model the potential energy surfaces for different decomposition pathways, identifying the lowest energy routes and predicting the decomposition products. rsc.org Techniques like Thermogravimetric Analysis (TGA) coupled with mass spectrometry can experimentally determine the decomposition temperature and identify the evolved gases, providing data that can be correlated with computational predictions. nih.gov The effect of the fluorine atoms on the stability of the aromatic ring and the C-NO₂ bond can be systematically investigated through comparative computational studies of fluorinated and non-fluorinated nitrobenzaldehydes.

Future Directions in Research on 4,5 Difluoro 2 Nitrobenzaldehyde

Development of Novel Catalytic Transformations and Sustainable Synthetic Methodologies

Future research is anticipated to focus heavily on developing green and sustainable catalytic transformations for 4,5-Difluoro-2-nitrobenzaldehyde. A primary area of interest will be the selective reduction of the nitro group. While traditional methods often rely on stoichiometric metallic reductants, future methodologies will likely pivot towards catalytic hydrogenation or transfer hydrogenation using earth-abundant metal catalysts. These processes offer higher atom economy and generate less hazardous waste.

Another promising avenue is the catalytic conversion of this compound into valuable heterocyclic compounds. For instance, the reductive cyclization with various partners can lead to a diverse range of fluorinated benzimidazoles, quinoxalines, and other fused-ring systems. Research into one-pot tandem reactions, where the nitro group is reduced in situ followed by cyclization, will be a key focus for enhancing process efficiency. The development of reusable, heterogeneous catalysts for these transformations will be crucial for their industrial applicability. nih.govrsc.org

The aldehyde group also presents a rich site for catalytic innovation. Future work could explore novel catalytic C-H functionalization reactions at the aldehyde, or its use in asymmetric catalysis to generate chiral building blocks. Sustainable oxidation methodologies, perhaps employing molecular oxygen or hydrogen peroxide with advanced catalysts, could provide an environmentally benign route to the corresponding 4,5-difluoro-2-nitrobenzoic acid.

Exploration of Uncharted Synthetic Pathways to Diverse and Architecturally Complex Derivatives

The inherent reactivity of this compound provides a springboard for the exploration of uncharted synthetic pathways, leading to architecturally complex and diverse derivatives. The fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), opening a gateway to a vast chemical space. Future research will likely investigate the regioselective displacement of one or both fluorine atoms with a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate novel substituted benzaldehydes.

Furthermore, the combination of the aldehyde and nitro groups allows for intricate multi-step synthetic sequences. For example, the aldehyde can be transformed into an alkyne or an alkene via Wittig or Horner-Wadsworth-Emmons reactions, followed by intramolecular cyclization reactions involving the nitro group or its reduced form. This could lead to the synthesis of novel polycyclic aromatic compounds with tailored electronic and photophysical properties.

The exploration of multicomponent reactions (MCRs) involving this compound is another fertile ground for discovery. MCRs offer a rapid and efficient means to construct complex molecules in a single step, and the unique electronic nature of this benzaldehyde (B42025) derivative could lead to the discovery of novel MCRs and the synthesis of unique compound libraries for biological screening.

Integration into Advanced Automated Synthesis and Flow Chemistry Platforms

The precise control over reaction parameters offered by automated synthesis and flow chemistry platforms makes them ideal for handling the often-energetic reactions of nitro-containing compounds like this compound. acs.orgvapourtec.com Future research will undoubtedly focus on integrating the synthesis and derivatization of this compound into such advanced systems.

Flow chemistry, with its superior heat and mass transfer, can enable the safe and scalable execution of reactions that are difficult to control in batch, such as nitrations or reactions involving highly reactive intermediates. vapourtec.com The development of continuous flow processes for the synthesis of this compound itself, as well as for its subsequent transformations, will be a significant step towards its large-scale and sustainable production.

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions for the synthesis of derivatives of this compound. These platforms can systematically vary catalysts, solvents, and other reaction parameters to rapidly identify optimal conditions, significantly reducing the time and resources required for research and development.

Expansion into Novel Materials Science Applications and Supramolecular Assemblies

The electron-deficient nature of the difluoronitro-substituted aromatic ring in this compound makes it an intriguing building block for novel materials with unique electronic and optical properties. Future research will likely explore its incorporation into polymers, metal-organic frameworks (MOFs), and other advanced materials. The strong electron-withdrawing character of the nitro and fluoro groups can influence the electronic bandgap and charge transport properties of these materials, making them potentially useful in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The fluorine atoms and the nitro group can also participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which are crucial for the construction of well-defined supramolecular assemblies. nih.gov Research into the self-assembly of this compound and its derivatives into liquid crystals, gels, and other ordered structures is a promising area of investigation. The ability to control the supramolecular organization of these molecules could lead to the development of new functional materials with applications in sensing, drug delivery, and catalysis.

The unique combination of functional groups also makes it a candidate for the design of molecular switches and sensors. The photophysical properties of its derivatives could be modulated by external stimuli, such as light or the binding of specific analytes, leading to the development of new smart materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-difluoro-2-nitrobenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nitration and halogenation of substituted benzaldehyde precursors. For example, SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) can reduce nitro intermediates while preserving aldehyde functionality . Reaction monitoring via TLC is critical to avoid over-reduction. Optimization includes adjusting stoichiometry (e.g., 7:1 SnCl₂:nitro compound molar ratio) and maintaining inert atmospheres to prevent aldehyde oxidation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- GC Analysis : Purity ≥97% is achievable, as demonstrated for structurally similar nitrobenzaldehydes (e.g., 4,5-dimethoxy-2-nitrobenzaldehyde, 97.7% purity by GC) .

- Melting Point : Compare observed values (e.g., 133–134°C for analogs) against literature data to confirm crystallinity .

- Spectroscopy : Use ¹⁹F NMR to verify fluorine substitution patterns and FT-IR to confirm aldehyde C=O stretching (~1700 cm⁻¹).

Q. What precautions are necessary for handling nitrobenzaldehyde derivatives in the lab?

- Methodological Answer :

- Protective Equipment : Full-body chemical-resistant suits and P95/P1 respirators are recommended for airborne particles .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Waste Management : Avoid drainage systems; neutralize nitro compounds with reducing agents (e.g., FeSO₄) before disposal .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and nitro groups influence regioselectivity in further functionalization (e.g., nucleophilic substitution)?

- Methodological Answer :

- Directing Effects : The nitro group (-NO₂) is a strong meta-director, while fluorine (-F) acts as an ortho/para-director due to its electronegativity. Computational modeling (e.g., DFT) can predict preferred sites for electrophilic attack.

- Experimental Validation : Use competitive reactions (e.g., bromination) and analyze products via HPLC-MS to confirm regioselectivity. Reference studies on 3,5-difluoro-2-hydroxybenzoic acid for analogous electronic effects .

Q. How can researchers resolve contradictions in reported melting points or spectral data for nitrobenzaldehyde derivatives?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., Friedel-Crafts vs. Ullmann coupling) and compare physical properties.

- Impurity Analysis : Use HPLC with UV detection to identify byproducts (e.g., oxidation of aldehyde to carboxylic acid).

- Collaborative Verification : Cross-validate data with independent labs, as done for 4-nitrobenzaldehyde (mp 103–106°C) .

Q. What strategies improve the stability of this compound during multi-step syntheses?

- Methodological Answer :

- In Situ Generation : Use transient protecting groups (e.g., acetals) for the aldehyde to prevent side reactions.

- Low-Temperature Workflow : Conduct reactions at ≤0°C to minimize decomposition, as recommended for nitro-diamine intermediates .

- Additive Stabilizers : Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit oxidative degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.